molecular formula C10H16N2 B1373342 (2-Amino-2-phenylethyl)(ethyl)amine CAS No. 119534-33-7

(2-Amino-2-phenylethyl)(ethyl)amine

Cat. No. B1373342
M. Wt: 164.25 g/mol
InChI Key: BXEFXICITKYXKB-UHFFFAOYSA-N
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Description

“(2-Amino-2-phenylethyl)(ethyl)amine” is a derivative of 2-Phenylethylamine, which is a water-soluble amine with a fishy odor . It is often referred to simply as “phenethylamine” and occurs widely in nature: in animals, plants, fungi, and bacteria alike .


Synthesis Analysis

The synthesis of 2-Phenylethylamine was first achieved in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University via the reduction of benzyl cyanide with sodium in ethanol . Later synthetic methods included benzyl cyanide reduction with hydrogen over a Raney nickel catalyst and the reduction of β-nitrostyrene with lithium aluminum hydride .


Molecular Structure Analysis

The nitrogen atom in amines like “(2-Amino-2-phenylethyl)(ethyl)amine” is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .


Chemical Reactions Analysis

Phenethylamine, the parent compound of “(2-Amino-2-phenylethyl)(ethyl)amine”, is a central nervous system stimulant and is related to many psychoactive compounds such as the amphetamines and catecholamines . It regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .


Physical And Chemical Properties Analysis

Phenethylamine is a colorless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether . Its density is 0.964 g/ml and its boiling point is 195 °C .

Scientific Research Applications

  • Neuroscience and Pharmacology

    • 2-Phenethylamine is an organic compound and trace amine, which acts as a central nervous system stimulant in humans . It regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
    • In the brain, it plays a critical role in voluntary movement, stress, or mood . It is biosynthetically produced in cascade from phenylalanine/tyrosine, naturally occurring amino acids .
    • It is also found in many other organisms and foods, such as chocolate, especially after microbial fermentation .
  • Medicinal Chemistry

    • 2-Phenethylamines have a wide presence in medicinal chemistry . Open-chain, flexible alicyclic amine derivatives of this motif are enumerated in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .
    • The 2-phenethylamine motif is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements .
    • It is also worth mentioning the recreational use of a long list of alkaloids incorporating the aforementioned moiety (“designer drugs”), responsible for drug abuse-related conditions .
  • Inorganic Chemistry

    • It is a widely used inorganic compound, with applications in pigments, ceramics, medicines, and sunscreens . In recent years, it has been used as a wide–band gap semiconductor for optical and electronic applications .
  • Chemical Industry

    • It is a widely used inorganic compound, with applications in pigments, ceramics, medicines, and sunscreens . In recent years, it has been used as a wide–band gap semiconductor for optical and electronic applications .
  • Recreational Use

    • In addition to their prominent therapeutic applications, it is worth mentioning the recreational use of a long list of alkaloids incorporating the aforementioned moiety (“designer drugs”) , responsible for drug abuse-related conditions .
  • Natural Occurrence

    • Phenethylamine is an organic compound and natural monoamine alkaloid, which acts as a central nervous system stimulant in humans . It is found in many organisms and foods, such as chocolate, especially after microbial fermentation .
  • Synthesis

    • In mammals, phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation .
  • Detection in Body Fluids

    • In the human body, phenethylamine is metabolized in the small intestine by monoamine oxidase B (MAO-B) and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid .

Safety And Hazards

Phenethylamine is moderately toxic by ingestion and is a strong base . It is a skin irritant and possible sensitizer . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

properties

IUPAC Name

N'-ethyl-1-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7,10,12H,2,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEFXICITKYXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-2-phenylethyl)(ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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